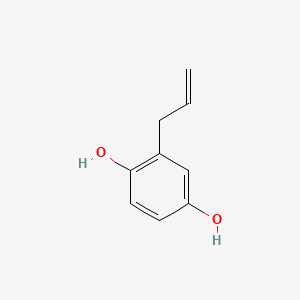

2-Allylhydroquinone

Description

Structure

3D Structure

Properties

CAS No. |

5721-21-1 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-prop-2-enylbenzene-1,4-diol |

InChI |

InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2 |

InChI Key |

GUAZTQZHLVAYRM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Spectroscopic Characterization and Elucidation of 2 Allylhydroquinone Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. compoundchem.com By analyzing the chemical shifts, signal multiplicities, and coupling constants, the specific arrangement of protons and carbons can be determined.

Proton (1H) NMR for Structural Connectivity and Proton Environments

Proton NMR (1H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule and their neighboring environments. compoundchem.com In a typical 1H NMR spectrum of 2-Allylhydroquinone, distinct signals corresponding to the aromatic, vinylic, and allylic protons are observed. The aromatic protons on the hydroquinone (B1673460) ring typically appear as multiplets in the range of δ 6.5-7.0 ppm. The vinylic proton of the allyl group, which is the hydrogen on the central carbon of the double bond, resonates further downfield as a multiplet. The terminal vinylic protons show characteristic signals, often as doublets of doublets, due to coupling with the adjacent vinylic proton and the allylic protons. The allylic CH2 group, being adjacent to the aromatic ring and the double bond, exhibits a signal typically around δ 3.3 ppm. libretexts.org The hydroxyl protons of the hydroquinone moiety are also observable, though their chemical shift can be variable and they may appear as broad singlets.

Table 1: Representative 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.0 | m | - |

| Vinylic-H (internal) | 5.9 - 6.1 | m | - |

| Vinylic-H (terminal) | 5.0 - 5.2 | dd | - |

| Allylic-CH2 | ~3.3 | d | - |

| Hydroxyl-OH | Variable | br s | - |

| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration. |

Carbon (13C) NMR for Carbon Skeleton Analysis

Complementing the proton data, Carbon-13 NMR (13C NMR) spectroscopy maps the carbon skeleton of the molecule. oregonstate.edu The aromatic carbons of the hydroquinone ring show signals in the downfield region, typically between δ 115 and 150 ppm. The carbons bearing the hydroxyl groups are observed at the lower end of this range. The carbons of the allyl group have characteristic chemical shifts: the CH2 carbon attached to the ring appears around δ 30-35 ppm, while the vinylic carbons resonate in the δ 115-140 ppm region. oregonstate.eduresearchgate.net Quaternary carbons, those without any attached protons, are also readily identified in the 13C NMR spectrum. oregonstate.edu

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 145 - 150 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-Allyl | 125 - 130 |

| Vinylic =CH | 135 - 140 |

| Vinylic =CH2 | 115 - 120 |

| Allylic -CH2- | 30 - 35 |

| Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. rsc.orghyphadiscovery.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) couplings. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between the aromatic protons, as well as between the protons within the allyl group, confirming their scalar coupling relationships. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the 1H and 13C resonances for all CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). sdsu.educolumbia.eduwisc.edu HMBC is crucial for connecting the different structural fragments. For instance, it can show a correlation between the allylic protons and the aromatic carbons, confirming the attachment point of the allyl group to the hydroquinone ring. It is also instrumental in assigning quaternary carbons. wisc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the exact molecular formula of this compound (C9H10O2). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of certainty. bioanalysis-zone.comhilarispublisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.govwikipedia.orglibretexts.org In ESI-MS, the molecule is typically protonated or deprotonated to form a pseudomolecular ion, such as [M+H]+ or [M-H]-. nih.govmdpi.com The observation of this ion in the mass spectrum provides the molecular weight of the compound. ESI can be coupled with tandem mass spectrometry (MS/MS), where the pseudomolecular ion is fragmented to produce a characteristic pattern of daughter ions. wikipedia.org Analysis of these fragmentation patterns can provide further structural information, corroborating the connectivity established by NMR. americanpharmaceuticalreview.com

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides insight into the structure of a molecule by analyzing its fragmentation pattern upon ionization. slideshare.net For this compound, the process begins with the ionization of the molecule, typically through electron impact (EI), which results in a molecular radical cation (M+•). orgchemboulder.com The fragmentation of this molecular ion is often predictable and is influenced by the stability of the resulting fragments. slideshare.net

Common fragmentation pathways for organic molecules include alpha-cleavage and rearrangements. libretexts.orglibretexts.org In the context of this compound, which contains hydroxyl groups and an allyl side chain attached to a benzene (B151609) ring, several key fragmentation steps can be anticipated. The presence of the aromatic ring leads to a relatively stable molecular ion. whitman.edu

One likely fragmentation pathway involves the cleavage of the allyl group. The bond between the aromatic ring and the allyl group can break, leading to the formation of a stable tropylium-like cation or other resonance-stabilized ions. Another common fragmentation for compounds with alkyl side chains is the loss of the side chain as a radical, resulting in a charged aromatic ring. For alcohols, dehydration (loss of a water molecule) is a common fragmentation pattern, which would result in a peak at M-18. youtube.com

A hypothetical fragmentation pattern for this compound could involve the following steps:

Alpha-cleavage: Breakage of the C-C bond alpha to the aromatic ring in the allyl group. libretexts.org

McLafferty-type rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the ionized aromatic ring, followed by cleavage. libretexts.org

Loss of small neutral molecules: Fragments such as CO (from the hydroquinone moiety) or C2H4 (from the allyl group) could be lost.

The resulting mass spectrum would show a series of peaks, with the most intense peak (the base peak) corresponding to the most stable fragment ion formed. researchgate.net Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecule's structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comubbcluj.rovscht.cz The IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural features: the hydroxyl groups, the aromatic ring, and the allyl group. libretexts.orglibretexts.org

The vibrational modes observed in the IR spectrum of this compound can be assigned to specific functional groups:

O-H Stretching: The hydroxyl (-OH) groups on the hydroquinone ring give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretching: The C-H bonds on the benzene ring exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the allyl group show stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretching: The carbon-carbon double bond in the allyl group gives a characteristic absorption band around 1640-1680 cm⁻¹. libretexts.org The aromatic ring also has C=C stretching vibrations, which typically appear as a set of peaks in the 1450-1600 cm⁻¹ range. savemyexams.com

C-O Stretching: The C-O bonds of the hydroxyl groups attached to the aromatic ring produce strong absorption bands in the 1260-1000 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring appear in the fingerprint region (below 1000 cm⁻¹), and their exact position can provide information about the substitution pattern on the ring. libretexts.org

The combination of these characteristic absorption bands provides a unique "fingerprint" for this compound, allowing for its identification and structural confirmation. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (Allyl) | Stretching | 2850-3000 | Medium |

| Alkene C=C (Allyl) | Stretching | 1640-1680 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong (multiple bands) |

| Phenolic C-O | Stretching | 1260-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.orguobabylon.edu.iq This technique is particularly useful for studying conjugated systems. libretexts.org The UV-Vis spectrum of this compound is primarily influenced by the electronic structure of the hydroquinone ring.

The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org In this compound, the key electronic transitions are π → π* and n → π* transitions. shu.ac.ukresearchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The benzene ring of the hydroquinone moiety contains a conjugated π-electron system, which gives rise to strong absorptions in the UV region. The presence of the hydroxyl and allyl substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl groups) to a π* antibonding orbital. shu.ac.uk These transitions are generally weaker than π → π* transitions.

The UV-Vis spectrum of hydroquinone typically shows absorption maxima around 225 nm and 293 nm. The addition of the allyl group to the hydroquinone ring is expected to cause slight shifts in these absorption bands due to its electronic effects on the aromatic system.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~220-240 |

| π → π* | Substituted Benzene Ring | ~280-300 |

Complementary Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comdu.ac.infarmaceut.org This makes it an invaluable tool for studying the radical intermediates of this compound, which can be formed during chemical reactions or through oxidative processes.

The hydroquinone moiety of this compound can be oxidized to form a semiquinone radical. This radical intermediate plays a crucial role in the antioxidant activity of hydroquinones. EPR spectroscopy can directly detect and characterize this semiquinone radical. ethz.ch

The EPR spectrum provides key information about the radical species:

g-factor: The g-factor is a characteristic property of the radical and can help in its identification. farmaceut.org

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like protons) leads to the splitting of the EPR signal into multiple lines. farmaceut.org The pattern of this hyperfine splitting provides detailed information about the structure of the radical and the distribution of the unpaired electron's spin density within the molecule.

By analyzing the hyperfine splitting pattern of the 2-allylsemiquinone radical, it is possible to determine the coupling constants of the unpaired electron with the various protons on the aromatic ring and the allyl group. This information is critical for understanding the electronic structure and reactivity of the radical intermediate. ciqtekglobal.com Spin trapping techniques can also be employed in conjunction with EPR to detect and identify short-lived radical species that may be formed. farmaceut.org

Application of Multivariate Data Analysis to Spectroscopic Datasets

Multivariate data analysis, or chemometrics, involves the use of statistical and mathematical methods to analyze complex chemical data, such as spectroscopic datasets. careerfoundry.comeurachem.org When multiple spectroscopic techniques are used to characterize this compound, or when spectra are collected under varying conditions, multivariate analysis can be a powerful tool for extracting meaningful information. youtube.com

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly applied to spectroscopic data. jocpr.comnih.gov

Principal Component Analysis (PCA): PCA is an unsupervised learning method used to reduce the dimensionality of large datasets while retaining most of the original variance. ugr.es For instance, if a series of IR or UV-Vis spectra of this compound are collected during a reaction or degradation study, PCA can be used to identify the main sources of variation in the data, which may correspond to the appearance of products or the disappearance of the reactant. It can help in identifying patterns and clustering of samples based on their spectral similarities. ugr.es

Partial Least Squares (PLS) Regression: PLS is a supervised learning method used to build predictive models. jocpr.com For example, if a set of standard samples with known concentrations of this compound are analyzed by UV-Vis or IR spectroscopy, a PLS model can be created that correlates the spectral data with the concentration. This model can then be used to predict the concentration of this compound in unknown samples. This is particularly useful in quality control applications. jocpr.com

By applying these multivariate techniques, it is possible to achieve a more comprehensive understanding of the spectroscopic data, enabling improved qualitative and quantitative analysis of this compound.

Computational Chemistry Investigations of 2 Allylhydroquinone

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable for studying large systems, such as the interaction of a small molecule like 2-allylhydroquinone with a biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpras.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its protein target. ajol.infomdpi.com The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on their steric and energetic complementarity. uci.edu

For this compound, molecular docking could be used to predict its binding interactions with various enzymatic active sites. For instance, studies on other hydroquinone (B1673460) derivatives have used docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or tyrosinase. ajol.inforesearchgate.net A docking simulation of this compound into an enzyme's active site would identify key intermolecular interactions, such as hydrogen bonds with the hydroxyl groups or hydrophobic interactions involving the aromatic ring and allyl group, and provide a binding energy score to estimate its inhibitory potential. libretexts.org

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Tyrosinase | -6.8 | His244, Phe264, Val283 | Hydrogen Bond, Pi-Pi T-shaped |

| Patched-1 (PTCH1) Receptor | -8.1 | Tyr592, Ser1087, Ile1091 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. acs.org MD simulations are particularly useful for exploring the conformational space of flexible molecules and for assessing the stability of ligand-receptor complexes predicted by molecular docking. mdpi.comchemrxiv.org

An MD simulation of this compound would reveal its conformational preferences in different environments, such as in an aqueous solution or within a protein binding pocket. The flexibility of the allyl side chain allows for multiple rotational conformations, and MD simulations can determine the most stable or populated ones by calculating the potential energy over the simulation trajectory. nih.gov When applied to a protein-ligand complex, MD can assess the stability of the binding pose, calculating metrics like the Root Mean Square Deviation (RMSD) to see how much the ligand's position fluctuates over time. researchgate.net

Prediction of Reaction Mechanisms and Pathways via Computational Algorithms

Computational algorithms can be used to explore and predict the mechanisms of chemical reactions. escholarship.org These methods map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. chemrxiv.org This involves locating stationary points on the PES, such as transition states (the energy maxima along the reaction coordinate) and intermediates. chemrxiv.org Quantum chemistry methods like DFT are often employed to calculate the energies of these structures, allowing for the determination of activation barriers and reaction thermodynamics. cecam.org

For this compound, computational algorithms could predict the pathways of various reactions. For example, they could be used to investigate the mechanism of its oxidation to 2-allyl-p-benzoquinone or reactions involving the allyl group, such as addition or cyclization reactions. By modeling the transition state structures, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that govern the molecule's reactivity, guiding synthetic efforts and explaining its chemical behavior. csmres.co.ukchemrxiv.org

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, has become an indispensable tool in modern chemistry for designing novel molecules and predicting their properties. For a compound like this compound, ML models can be leveraged to forecast its biological activities, such as antioxidant capacity or enzyme inhibition, based solely on its chemical structure.

The process begins with the curation of a dataset containing a series of structurally related compounds (e.g., various substituted hydroquinones or other phenolic antioxidants) with experimentally measured activity values. For each molecule in this dataset, a large number of numerical features known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical, topological, and electronic characteristics.

Common categories of descriptors relevant for modeling this compound include:

Constitutional Descriptors: Molecular weight, atom counts, and bond counts.

Topological Descriptors: Indices that describe molecular branching and connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: Parameters derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting reactivity and antioxidant potential. The HOMO energy, for instance, is often correlated with the ability of a phenolic compound to donate a hydrogen atom.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA), which influence solubility and membrane permeability.

Once the descriptors are calculated, various ML algorithms—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forests (RF)—are trained to find a mathematical correlation between the structural descriptors (input) and the biological activity (output). The resulting model is then rigorously validated using statistical metrics (e.g., coefficient of determination R², cross-validated Q²) to ensure its predictive power.

A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound. By inputting its calculated descriptors into the model, researchers can obtain a reliable estimate of its potential efficacy, allowing for the prioritization of synthesis and biological testing. This approach accelerates the discovery process by focusing resources on the most promising molecular candidates.

| Descriptor Type | Specific Descriptor | Description and Relevance |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy often indicates a greater ability to donate an electron, which is central to the antioxidant mechanism of hydroquinones. |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. The allyl group in this compound increases its lipophilicity compared to hydroquinone, affecting its solubility and ability to partition into lipid membranes. |

| Quantum-Chemical | Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. A lower BDE for the phenolic hydroxyl groups indicates a stronger antioxidant capacity via the hydrogen atom transfer (HAT) mechanism. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Constitutional | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation. The allyl side chain adds rotatable bonds, influencing molecular flexibility and interaction with biological targets. |

In Silico ADMET Profiling for Related Hydroquinone Derivatives (Methodological application for research direction)

Before a compound can be considered for advanced applications, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid, cost-effective method to predict these properties computationally. While specific ADMET data for this compound may not be published, the methodologies applied to its parent compound, hydroquinone, and other derivatives provide a clear research blueprint.

An in silico ADMET assessment for this compound would involve using a suite of computational models to predict key endpoints. These models are typically based on large databases of experimental data and can be rule-based (identifying toxic structural fragments) or statistical (using QSAR-like approaches).

Methodological Framework for Prospective ADMET Analysis:

Absorption:

Oral Bioavailability: Models based on Lipinski's Rule of Five and other physicochemical properties (logP, TPSA, molecular weight) would be used to make an initial assessment. The presence of the allyl group would be evaluated for its impact on lipophilicity and absorption.

Intestinal Permeability: Prediction of permeability across Caco-2 cell monolayers, a standard in vitro model for the human intestinal barrier.

P-glycoprotein (P-gp) Interaction: Models would predict whether this compound is likely to be a substrate or inhibitor of P-gp, an efflux pump that can limit the absorption of many compounds.

Distribution:

Plasma Protein Binding (PPB): Prediction of the extent to which the compound binds to proteins like human serum albumin. High PPB can limit the amount of free compound available to exert its effect.

Blood-Brain Barrier (BBB) Penetration: Models would assess the likelihood of the compound crossing the BBB, which is critical for CNS-targeted agents but undesirable for peripherally acting ones.

Metabolism:

Cytochrome P450 (CYP) Interaction: Predicting whether this compound is a substrate or inhibitor of major CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes is a primary cause of drug-drug interactions. The phenolic rings and allyl group are key structural features for this analysis.

Toxicity:

Mutagenicity: Use of models that predict the outcome of an Ames test. This is particularly relevant for hydroquinones, which can be oxidized to reactive quinones that may interact with DNA.

Carcinogenicity: Prediction based on structural alerts and statistical models trained on data from rodent carcinogenicity studies.

Cardiotoxicity: Assessment of the potential to block the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia.

Hepatotoxicity: Use of models to predict the risk of Drug-Induced Liver Injury (DILI).

By conducting such a comprehensive in silico profile, researchers can identify potential liabilities for this compound early on. These predictions provide a roadmap for subsequent experimental validation, ensuring that laboratory resources are directed efficiently and guiding the design of safer, more effective derivatives.

| ADMET Parameter | Endpoint Predicted | Common Computational Model/Principle | Relevance for this compound |

|---|---|---|---|

| A bsorption | Oral Bioavailability | Rule-based filters (e.g., Lipinski's Rule of Five) | Provides a first-pass assessment of drug-likeness and potential for oral administration. |

| D istribution | Blood-Brain Barrier (BBB) Penetration | QSAR models based on physicochemical properties (logP, TPSA) | Determines potential for CNS activity or off-target effects. |

| M etabolism | CYP2D6 Inhibition | Substrate- and ligand-based pharmacophore models | Predicts potential for drug-drug interactions with a major metabolic enzyme. |

| E xcretion | Renal Clearance | Models predicting interaction with renal transporters (e.g., OATs) | Assesses a major route of elimination from the body. |

| T oxicity | Ames Mutagenicity | Structural alerts and statistical models (e.g., DEREK Nexus, Toxtree) | Crucial safety endpoint, as oxidation to a quinone could create a reactive species. |

| hERG Inhibition | 3D-QSAR and docking simulations on the hERG channel | Predicts risk of cardiotoxicity, a common reason for drug candidate failure. |

Chemical Reactivity and Transformation Mechanisms of 2 Allylhydroquinone

Oxidative Reactivity and Quinone Formation Pathways

The oxidation of 2-allylhydroquinone is a critical transformation, leading to the formation of highly reactive quinone species. This process can be initiated through both enzymatic and chemical means, and it often involves the generation of radical intermediates.

Enzymatic Oxidation Mechanisms (e.g., Tyrosinase-mediated transformations)

Tyrosinase, a copper-containing enzyme, is a key player in the oxidation of phenolic compounds like this compound. mdpi.com The enzyme catalyzes the oxidation of phenols to o-quinones, which are precursors to melanin (B1238610) and other biopolymers. researchgate.net This process involves the oxidation of a tyrosine residue to a highly reactive o-quinone intermediate. nih.gov The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. mdpi.com

The tyrosinase-mediated oxidation of phenols like this compound proceeds through a series of steps. The enzyme facilitates the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. mdpi.com In the case of this compound, the hydroquinone (B1673460) moiety is already a diphenol. Tyrosinase can directly oxidize the hydroquinone to the corresponding allyl-p-benzoquinone. This transformation is significant as the resulting quinone is a reactive electrophile that can participate in further reactions. The enzymatic reaction is highly efficient and occurs under mild conditions, typically in a phosphate (B84403) buffer at a pH around 6.5 and at temperatures ranging from 4 to 23°C, with dissolved oxygen as the oxidant. nih.gov

Chemical Oxidation with Hypervalent Iodine Reagents and other Oxidants

This compound can be chemically oxidized to its corresponding quinone using a variety of oxidizing agents. vito.beyoutube.com Hypervalent iodine reagents have emerged as particularly useful for this transformation due to their mild nature and high selectivity. nih.govorganic-chemistry.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are environmentally benign alternatives to heavy-metal oxidants. nih.gov The oxidation of phenols with hypervalent iodine(III) reagents is a well-established method for synthesizing quinones and related compounds. researchgate.net

The mechanism of oxidation by hypervalent iodine reagents often involves the initial formation of an iodine(III)-phenoxide intermediate. This intermediate then undergoes reductive elimination to yield the quinone product and an iodobenzene (B50100) derivative. These reactions are often performed in organic solvents and can be catalyzed by various additives.

Other common chemical oxidants can also be employed for the oxidation of this compound. These include:

Potassium permanganate (B83412) (KMnO4) : A strong oxidizing agent that can effectively oxidize hydroquinones. byjus.com

Chromic acid (H2CrO4) : Another powerful oxidant for this purpose. byjus.com

Nitric acid (HNO3) and Perchloric acid (HClO4) : Strong acidic oxidizing agents. byjus.com

The choice of oxidant and reaction conditions can influence the yield and selectivity of the quinone formation. mdpi.com

Generation and Reactivity of Radical Intermediates

Radical intermediates play a significant role in the chemistry of this compound, particularly in its oxidation and subsequent reactions. oxfordsciencetrove.com Radicals are species with one or more unpaired electrons and are generally highly reactive. uomustansiriyah.edu.iq The generation of radicals can be initiated by heat, light, or through redox reactions. uomustansiriyah.edu.iq

In the context of this compound, radical intermediates can be formed during both enzymatic and chemical oxidation. The oxidation of the hydroquinone moiety can proceed via a one-electron transfer to form a semiquinone radical. This radical is resonance-stabilized and can undergo further oxidation to the quinone or participate in other radical reactions.

The allyl group of this compound is also susceptible to radical reactions. ucalgary.ca Abstraction of a hydrogen atom from the allylic position generates a resonance-stabilized allyl radical. ucalgary.ca This radical can then react with other molecules or undergo intramolecular reactions. Radical chain reactions, involving initiation, propagation, and termination steps, are common in these processes. libretexts.orgtransformationtutoring.com

The reactivity of these radical intermediates is diverse. They can:

Dimerize or combine with other radicals : This is a termination step in radical chain reactions. libretexts.org

Abstract atoms from other molecules : A key step in the propagation of radical chains. ucalgary.ca

Add to double bonds : Leading to the formation of new carbon-carbon bonds.

The presence of both a hydroquinone ring and an allyl group in this compound allows for a rich and complex radical chemistry. The interplay between the semiquinone radical and the allyl radical can lead to a variety of products depending on the reaction conditions.

Nucleophilic and Electrophilic Reactions of the Hydroquinone Moiety and Allyl Group

The chemical character of this compound is defined by the presence of both a nucleophilic hydroquinone ring and an electrophilic/nucleophilic allyl group. This duality allows for a wide range of reactions.

The hydroquinone moiety, with its electron-rich aromatic ring and hydroxyl groups, is inherently nucleophilic. The lone pairs on the oxygen atoms can readily attack electrophiles. Nucleophilic substitution reactions can occur where a nucleophile replaces a group on an electrophilic substrate. pressbooks.pubrammohancollege.ac.in In the context of this compound, the hydroquinone ring can act as a nucleophile in reactions such as alkylation and acylation.

Conversely, upon oxidation to the corresponding allyl-p-benzoquinone, the ring system becomes a potent electrophile. The carbonyl carbons of the quinone are electron-deficient and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to many of the biological and chemical transformations of this compound. Nucleophilic addition to the quinone ring is a common reaction pathway. libretexts.org

The allyl group also exhibits dual reactivity. The double bond of the allyl group is electron-rich and can act as a nucleophile, participating in electrophilic addition reactions. For instance, it can react with electrophiles like halogens or strong acids. On the other hand, the allylic position is susceptible to nucleophilic attack, especially if a good leaving group is present, in what is known as an allylic substitution reaction.

Cyclization and Rearrangement Processes Involving the Allyl Chain

The allyl side chain of this compound is not merely a passive substituent; it actively participates in a variety of cyclization and rearrangement reactions. google.com These transformations are often key steps in the synthesis of more complex molecules and natural products.

Cyclization Reactions:

Intramolecular cyclization reactions involving the allyl group can lead to the formation of new ring systems. These reactions can be initiated by various means, including:

Radical cyclization : The generation of a radical on the allyl chain or the hydroquinone ring can lead to an intramolecular attack on the double bond, forming a cyclic radical intermediate which is then quenched. wikipedia.org 5-hexenyl radicals are particularly useful for cyclizations due to their rapid and selective nature. wikipedia.org

Cationic cyclization : The formation of a carbocation, often through the protonation of the double bond or the hydroquinone hydroxyl groups, can trigger an intramolecular cyclization. rsc.org

Iodine-catalyzed cyclization : Molecular iodine can promote the iodocyclization of substrates with allyl groups. rsc.org

These cyclization reactions can lead to the formation of various heterocyclic and carbocyclic structures, depending on the specific reaction conditions and the nature of the intermediates involved.

Rearrangement Processes:

The allyl group can also undergo several types of rearrangement reactions, which involve the migration of the double bond or the entire allyl group.

Claisen Rearrangement : This is a ucalgary.caucalgary.ca-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orgwikipedia.orgbyjus.com While this compound itself is not an ether, its derivatives can undergo this reaction. The reaction is typically thermally induced and proceeds through a concerted, cyclic transition state. wikipedia.org

Allylic Rearrangement : This involves the shift of a double bond and the migration of a substituent. nih.gov These rearrangements can be catalyzed by acids or transition metals. nih.gov

These cyclization and rearrangement processes significantly expand the synthetic utility of this compound, allowing for the construction of diverse and complex molecular architectures.

Electrochemical Oxidation and Reduction Pathways

Electrochemical methods provide a clean and efficient way to study and perform the oxidation and reduction reactions of this compound. wikipedia.org These techniques, which involve the use of an electric current to drive chemical reactions, offer precise control over the reaction potential and can often be performed under mild conditions.

Electrochemical Oxidation:

The electrochemical oxidation of hydroquinones, including this compound, has been well-studied. nih.gov Anodic oxidation involves the removal of electrons from the hydroquinone at the anode surface. wikipedia.org This process typically occurs in a two-electron, two-proton step to form the corresponding p-benzoquinone.

Electrochemical Reduction:

The quinone formed from the oxidation of this compound can be electrochemically reduced back to the hydroquinone. This process involves the addition of two electrons and two protons at the cathode. The electrochemical reduction of quinones is a reversible process, and the redox potential is a characteristic feature of the specific quinone-hydroquinone couple.

The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry, which provides information about the redox potentials and the stability of the intermediates formed during the electron transfer processes. These studies are valuable for understanding the fundamental redox chemistry of this compound and for developing electrosynthetic applications.

Catalytic Conversions and Functional Group Transformations of this compound

The unique structure of this compound, featuring a hydroquinone ring and a reactive allyl group, makes it a versatile substrate for a variety of catalytic conversions and functional group transformations. These reactions are pivotal for synthesizing more complex molecules, including heterocyclic compounds and quinones, which are valuable in medicinal chemistry and materials science. Catalytic pathways offer efficient and selective methods for modifying the molecule's structure, often under milder conditions than stoichiometric reactions. Key transformations include catalytic oxidation of the hydroquinone moiety, isomerization and cyclization of the allyl group, and palladium-catalyzed functionalizations.

Catalytic Oxidation

The hydroquinone ring of this compound is susceptible to oxidation to form the corresponding 2-allyl-1,4-benzoquinone. This transformation is a fundamental step in the synthesis of many biologically active compounds. While strong stoichiometric oxidants are effective, catalytic methods utilizing molecular oxygen or other mild oxidants are preferred for greener and more efficient processes.

Catalytic oxidation processes often employ transition metal catalysts that can exist in multiple oxidation states, such as those based on cobalt, manganese, iron, or palladium. wikipedia.orgfrontiersin.org These catalysts facilitate the reaction by activating the oxidant or the substrate, often through a radical chain reaction or a redox cycle mechanism. wikipedia.org For instance, cobalt and manganese salts are well-known catalysts for autoxidation, where they initiate radical chains that react with oxygen. wikipedia.org In heterogeneous catalysis, solid-supported catalysts, particularly those with palladium nanoparticles, are effective for oxidation reactions, providing high activity and stability. frontiersin.orgnih.gov The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. frontiersin.org For example, in related systems, ceric ammonium (B1175870) nitrate (B79036) has been used to oxidize a substituted hydroquinone to its corresponding quinone, indicating the feasibility of this core transformation. nih.gov

Table 1: Examples of Catalysts Used in the Oxidation of Hydroquinones and Related Organic Compounds

| Catalyst System | Substrate Type | Product Type | Reference |

| Cobalt/Manganese Salts | Hydrocarbons, Alkanes | Carboxylic acids, Ketones, Alcohols | wikipedia.org |

| Vanadium Pentoxide | Sulfur Dioxide | Sulfuric Acid | wikipedia.org |

| Platinum on a support | Ammonia | Nitric Acid | wikipedia.org |

| Palladium on a support | Volatile Organic Compounds | CO2 and H2O | frontiersin.org |

| Ceric Ammonium Nitrate | Substituted Hydroquinone | Benzoquinone Derivative | nih.gov |

This table presents catalysts used for general oxidation reactions, including those for hydroquinones, which are applicable to this compound.

Catalytic Cyclization Reactions

The proximate positioning of the allyl group and the hydroxyl groups in this compound allows for intramolecular cyclization reactions, leading to the formation of valuable oxygen-containing heterocyclic compounds such as furans and pyrans. These reactions are often catalyzed by acids or transition metals.

One of the most significant transformations is the acid-catalyzed or metal-mediated cyclization to form furan (B31954) derivatives. For example, mercury(II) salts have been shown to catalyze the cyclization of unsaturated alcohols and alkynes to form various heterocyclic structures, including furans and spirocycles. beilstein-journals.org The reaction typically proceeds via oxymercuration of the double bond, followed by nucleophilic attack from the hydroxyl group and subsequent demetalation. Palladium-catalyzed methods are also prevalent for synthesizing furans from various precursors. mdpi.com Methodologies like the Paal–Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provide a conceptual basis for how a modified this compound could be cyclized. mdpi.comnowgonggirlscollege.co.in

A common strategy involves the initial isomerization of the allyl group to a propenyl group, which then facilitates cyclization. This isomerization can be catalyzed by transition metal complexes. For instance, palladium(II) chloride has been used to isomerize the allyl group in a bis-allyl hydroquinone derivative. clockss.org Following isomerization, the resulting enol ether-like structure can readily undergo cyclization.

Table 2: Catalytic Systems for Cyclization Reactions to Form Heterocycles

| Catalyst/Reagent | Substrate Type | Product Type | Mechanism/Reaction Type | Reference |

| Mercury(II) salts (e.g., Hg(OTf)₂) | Unsaturated alcohols/alkynes | Furans, Spiroketals | Oxymercuration-Cyclization | beilstein-journals.org |

| Palladium(II) chloride | Bis-allyl hydroquinone | Isomerized dipropenyl hydroquinone | Alkene Isomerization | clockss.org |

| Acid catalysts (e.g., p-TsOH) | Dihydrofuranyl intermediate | Fused tetracycle | Cyclization/Dehydration | nih.gov |

| Phosphoric Acid | para-Quinone methides | Polysubstituted furans | Cascade Cyclization/Amination | researchgate.net |

Other Functional Group Transformations

The allyl group and the aromatic ring of this compound are amenable to a range of other catalytic functional group transformations, significantly expanding its synthetic utility. Palladium-catalyzed reactions are particularly powerful for this purpose.

The Claisen rearrangement is a fundamental reaction for allyl aryl ethers. While this compound is the product of a Claisen rearrangement of hydroquinone diallyl ether, variations of this rearrangement can be catalyzed to control product formation. wikipedia.orgorganic-chemistry.org For instance, the Johnson-Claisen and Ireland-Claisen rearrangements are catalyzed variants that allow for the formation of γ,δ-unsaturated esters and carboxylic acids, respectively, from allylic alcohols. wikipedia.org

Palladium-catalyzed cross-coupling reactions , such as the Heck reaction, can functionalize the allyl group. The Heck reaction involves the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This could be applied to further elaborate the structure of this compound. Furthermore, palladium-catalyzed C-H functionalization offers a direct way to form new bonds on the aromatic ring or the allyl group without prior functionalization, representing a highly atom-economical approach. snnu.edu.cnbeilstein-journals.org

Table 3: Overview of Functional Group Transformations

| Reaction Type | Catalyst/Reagent | Functional Group Transformed | Resulting Functional Group | Reference |

| Claisen Rearrangement | Heat or Lewis Acid | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Palladium(0) complex, Base | Alkene (Allyl group) | Substituted alkene | libretexts.org |

| C-H Functionalization | Palladium(II) catalyst, Oxidant | Aromatic or Allylic C-H | C-C or C-Heteroatom bond | snnu.edu.cnbeilstein-journals.org |

| Alkene Isomerization | Palladium(II) Chloride | Allyl group | Propenyl group | clockss.org |

These catalytic methods underscore the importance of this compound as a versatile building block. The ability to selectively perform oxidations, cyclizations, and various functional group transformations through catalysis opens up efficient synthetic routes to a wide array of complex and valuable molecules.

Biochemical and Biological Mechanisms of 2 Allylhydroquinone in Vitro Research

Molecular Antioxidant Mechanisms

Free Radical Scavenging Capabilities (e.g., against Reactive Oxygen Species)

No specific in vitro studies detailing the free radical scavenging capabilities of 2-Allylhydroquinone against various Reactive Oxygen Species (ROS) were found in the available scientific literature.

In general, hydroquinones are known to act as antioxidants by donating hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. This activity is dependent on the specific structure of the hydroquinone (B1673460) derivative.

Inhibition of Lipid Peroxidation Pathways

Specific in vitro research on the inhibition of lipid peroxidation pathways by this compound is not available.

Hydroquinone derivatives can interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals. This protective effect helps maintain the integrity of cell membranes.

Mechanisms of H2O2 Capture

There is no specific information available from in vitro studies regarding the mechanisms of hydrogen peroxide (H2O2) capture by this compound.

Some antioxidants can directly neutralize H2O2, often in reactions catalyzed by enzymes. The capacity of this compound to do so has not been documented.

Cellular Antioxidant Defense Modulation

Stimulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

No in vitro studies were identified that specifically investigate the stimulatory effects of this compound on endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), or Glutathione Peroxidase (GPx).

Certain antioxidant compounds can enhance the expression and activity of these critical enzymes, which form the first line of cellular defense against oxidative stress.

Activation of Nrf2 Signaling Pathway

Direct evidence from in vitro research demonstrating the activation of the Nrf2 signaling pathway by this compound is currently unavailable.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Many phenolic compounds are known to activate this pathway, leading to the transcription of a suite of antioxidant and cytoprotective genes. Hydroquinones, in general, are recognized as potential activators of the Nrf2 pathway. clinicsearchonline.orgnih.govpeerj.com The process typically involves the modification of Keap1, a repressor protein, which allows Nrf2 to translocate to the nucleus and initiate gene expression.

Regulation of Cellular Redox Homeostasis

Cellular redox homeostasis is a critical process that maintains a balance between oxidizing and reducing reactions, ensuring proper cellular function. nih.govnih.gov Hydroquinones can significantly influence this balance. The primary mechanism involves the cycling between the hydroquinone and its oxidized form, a quinone. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. nih.gov

In vitro studies on hydroquinone demonstrate that its presence can lead to a depletion of intracellular antioxidants, most notably glutathione (GSH). researchgate.net GSH is a key tripeptide that neutralizes ROS and electrophilic compounds. The oxidation of hydroquinone to a quinone creates an electrophilic molecule that can react with and deplete the cellular pool of GSH. This disruption of the glutathione system impairs the cell's ability to counteract oxidative insults, leading to a state of oxidative stress. nih.govresearchgate.net The maintenance of redox homeostasis is crucial, as its disruption is linked to various cellular dysfunctions. nih.gov

Enzymatic Interactions and Adduct Formation

Inhibition or Activation of Specific Enzymes (e.g., Glutathione S-transferase, Tyrosinase)

Hydroquinones and their derivatives are known to interact with a variety of enzymes. Two notable examples are Glutathione S-transferase (GST) and tyrosinase.

Glutathione S-transferase (GST): GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds. mdpi.com While GSTs can detoxify quinones derived from hydroquinone, some hydroquinone derivatives have been shown to act as inhibitors of GST activity. nih.govnih.govresearchgate.net The inhibition of GST can exacerbate the cytotoxic effects of other xenobiotics by preventing their detoxification. The specific inhibitory activity can vary depending on the particular GST isoform and the structure of the hydroquinone derivative. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). nih.gov Many phenolic compounds, including hydroquinones, are known inhibitors of tyrosinase. mdpi.commdpi.com They can bind to the active site of the enzyme, which contains copper ions, and prevent the oxidation of tyrosine, the initial step in melanin production. mdpi.com The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific inhibitor. mdpi.comresearchgate.net

Below is a table summarizing the inhibitory effects of various compounds on tyrosinase, illustrating the potential for hydroquinone-like structures to modulate enzyme activity.

| Compound | IC50 (µM) | Inhibition Type | Source |

| 7,3',4'-trihydroxyisoflavone | 5.23 | - | nih.gov |

| 7,8,4'-trihydroxyisoflavone | 11.21 | - | nih.gov |

| Kojic Acid (control) | 23.64 | Competitive | researchgate.net |

| Puerol A (monophenolase) | 2.2 | Competitive | mdpi.com |

| Puerol A (diphenolase) | 3.8 | Competitive | mdpi.com |

Formation of Covalent Adducts with Cellular Macromolecules (e.g., Protein-SH)

A significant aspect of hydroquinone biochemistry is the ability of its oxidized quinone form to act as a potent electrophile. This reactivity allows it to form covalent adducts with nucleophilic groups on cellular macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins (Protein-SH). nih.govmdpi.com

This process, known as arylation, can alter the structure and function of proteins, leading to enzyme inactivation and disruption of cellular processes. nih.gov The formation of these adducts is a key mechanism underlying the biological activity of many quinones. nih.govnih.gov The reaction involves a Michael-type addition of the thiol group to the quinone ring. nih.gov In vitro studies have demonstrated the formation of such adducts when proteins are incubated with hydroquinone in systems that promote its oxidation. nih.gov

In Vitro Cellular Impact Studies

Investigation of Cellular Oxidative Stress Markers

The exposure of cells to hydroquinone in vitro typically leads to an increase in markers of oxidative stress. nih.gov These markers are used to quantify the extent of oxidative damage within the cell. Common methods for assessing oxidative stress include:

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to detect intracellular ROS levels. researchgate.netnih.gov An increase in fluorescence indicates higher levels of ROS.

Glutathione (GSH) Depletion: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status. A decrease in this ratio signifies a shift towards an oxidative state. Assays using reagents like o-phthalaldehyde (B127526) can quantify GSH levels. researchgate.net

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation. The formation of byproducts like malondialdehyde (MDA) can be measured as an indicator of this damage. mdpi.com

The table below shows the effect of hydroquinone on ROS production in ARPE-19 cells. nih.gov

| Treatment | Relative ROS Production (%) |

| Control | 100 |

| Hydroquinone | Significantly increased |

| Hydroquinone + Resvega (antioxidant) | Reduced compared to HQ alone |

| Hydroquinone + N-acetyl-cysteine (NAC) | Reduced compared to HQ alone |

Advanced Materials Science and Polymer Applications of 2 Allylhydroquinone

2-Allylhydroquinone as a Monomer in Polymer Synthesis

The presence of both a vinyl group and reactive hydroxyl groups on the aromatic ring allows this compound to participate in various polymerization reactions. This dual reactivity is key to its potential in creating diverse and functional polymeric structures.

While direct research on the synthesis of resins, elastomers, and adhesives using this compound is not extensively documented, the chemistry of its parent compound, hydroquinone (B1673460), provides a strong basis for its potential applications. Hydroquinone has been utilized in the synthesis of formaldehyde (B43269) resins, where it undergoes condensation polymerization with formaldehyde in the presence of a catalyst. lew.ro Similarly, this compound can be expected to react with aldehydes like formaldehyde to form resins. The allyl group could be preserved during this process and subsequently used for cross-linking, potentially leading to thermosetting resins with enhanced thermal and mechanical properties.

The synthesis of such resins would likely involve a step-growth polymerization mechanism. The general reaction can be depicted as follows:

The resulting polymer could then be cured through various mechanisms involving the allyl groups, such as free radical polymerization, to form a cross-linked network. This cross-linking capability is crucial for the development of rigid resins and durable adhesives.

| Potential Polymeric Architecture | Monomers | Polymerization Type | Potential Properties |

| Allyl-Functionalized Phenolic Resin | This compound, Formaldehyde | Condensation followed by cross-linking | High thermal stability, good mechanical strength, chemical resistance |

| Cross-linked Polyester (B1180765) | This compound, Diacid/Anhydride (B1165640) | Condensation polymerization | Improved flexibility and impact strength |

| Epoxy Resin Component | This compound as a curing agent | Ring-opening polymerization | Enhanced toughness and adhesion |

This table presents potential applications based on the known reactivity of hydroquinone and allyl compounds.

The incorporation of this compound into biodegradable polymer systems is an area of growing interest, driven by the demand for environmentally friendly materials. While specific studies on this compound are limited, the functionalization of biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) with natural phenolic compounds has been explored to enhance their properties. nih.gov The antioxidant nature of the hydroquinone moiety could impart stability to biodegradable polymers during processing and use, while the allyl group offers a site for further modification or cross-linking to control the degradation rate.

One potential approach involves the copolymerization of this compound with cyclic esters, such as lactide or caprolactone, through ring-opening polymerization. The hydroxyl groups of this compound can act as initiators for the polymerization, leading to the formation of block or graft copolymers with biodegradable polyester chains.

The unique structure of this compound makes it a valuable monomer for the synthesis of specialty copolymers and block polymers. Its ability to undergo different types of polymerization reactions allows for the creation of complex macromolecular architectures. For instance, the hydroxyl groups can be used to initiate the synthesis of polymer chains via ring-opening polymerization, while the allyl group can participate in radical polymerization. youtube.comlibretexts.org

This dual reactivity could be exploited to synthesize block copolymers where one block is formed by a polyester (initiated from the hydroxyl groups) and the other by a vinyl polymer (polymerized from the allyl group). Such block copolymers could exhibit microphase separation, leading to the formation of ordered nanostructures with interesting optical, mechanical, or electronic properties.

Furthermore, hydroquinone-based sulfonated poly(arylene ether sulfone) copolymers have been synthesized and investigated for applications such as proton exchange membranes in fuel cells, indicating the potential for creating functional copolymers from hydroquinone derivatives. researchgate.net

| Copolymer Type | Comonomers with this compound | Potential Synthesis Method | Potential Applications |

| Random Copolymer | Styrene, Methyl Methacrylate | Free Radical Polymerization | Engineering plastics with modified properties |

| Block Copolymer | Lactide, Caprolactone | Ring-Opening Polymerization followed by Radical Polymerization | Drug delivery, nanotechnology |

| Graft Copolymer | Polyethylene Glycol | "Grafting to" or "grafting from" techniques | Biocompatible materials, smart hydrogels |

This table outlines potential copolymer structures and applications based on established polymerization techniques.

Functionalization of Polymeric Materials

Beyond its role as a monomer, this compound can be utilized to functionalize existing polymeric materials, thereby imparting new properties and expanding their range of applications.

The synthesis of a silica-supported ligand from a this compound precursor would likely involve a multi-step process:

Hydrosilylation: The allyl group of the this compound precursor would be reacted with a trialkoxysilane, such as triethoxysilane, in the presence of a catalyst to form an organoalkoxysilane.

Grafting: The resulting organoalkoxysilane would then be grafted onto the surface of silica (B1680970) gel through a condensation reaction between the alkoxy groups of the silane (B1218182) and the silanol (B1196071) groups on the silica surface.

This process would result in a silica surface functionalized with hydroquinone moieties, which could then be used to chelate metal ions to create a heterogeneous catalyst. Such catalysts could find applications in oxidation reactions, leveraging the redox properties of the hydroquinone/quinone system.

Organoalkoxysilanes are versatile molecules that serve as coupling agents and precursors for the synthesis of organic-inorganic hybrid materials. mdpi.com The synthesis of organoalkoxysilanes from this compound can be envisioned through the hydrosilylation of its allyl group. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the allyl group, typically catalyzed by a platinum complex.

The general reaction is as follows:

where R is an alkyl group, such as ethyl.

The resulting organoalkoxysilane, bearing the hydroquinone functionality, can then be used in sol-gel processes with other silicon alkoxides, like tetraethoxysilane (TEOS), to create hybrid materials. These materials would possess the robustness of a silica network combined with the functionality of the hydroquinone unit, such as antioxidant properties or the ability to participate in redox reactions.

Polymerization Mechanisms and Kinetic Investigations

The polymerization of this compound is primarily approached through the reactivity of its allyl functional group. The double bond in the allyl substituent allows the monomer to participate in chain-growth polymerization, most commonly via a free-radical mechanism. This process involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., benzoyl peroxide or AIBN) upon exposure to heat or UV light. This radical then attacks the double bond of a this compound monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of a polymer chain is halted through two primary mechanisms: combination, where two growing radical chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain end. uvebtech.comyoutube.com

A significant challenge in the free-radical polymerization of allyl monomers like this compound is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of another monomer. This terminates the growing chain and creates a new, stable allyl radical on the monomer that is less reactive and less likely to initiate a new chain. This side reaction often limits the achievable molecular weight of poly(this compound).

Rp = kp[M] (f kd [I] / kt)1/2

where f is the initiator efficiency and kd is the initiator dissociation rate constant. This relationship shows that the polymerization rate is directly proportional to the monomer concentration and the square root of the initiator concentration. youtube.com

Below is an illustrative data table showing typical kinetic parameters for the free-radical polymerization of a vinyl monomer, which serves as a representative model for understanding the kinetics associated with this compound.

| Parameter | Symbol | Typical Value Range (L mol-1 s-1) | Description |

| Propagation Rate Constant | kp | 102 - 104 | Governs the speed at which monomer units are added to the growing polymer chain. |

| Termination Rate Constant | kt | 106 - 108 | Governs the rate at which two growing radical chains react to terminate polymerization. uvebtech.com |

| Initiator Dissociation Constant | kd | 10-4 - 10-6 s-1 | Represents the rate at which the initiator molecule breaks down to form radicals. youtube.com |

Note: The specific kinetic parameters for this compound are not widely reported and would require empirical determination.

Research into Circularity and Sustainability in Polymer Design

The integration of circularity and sustainability principles into polymer science is critical for developing environmentally responsible materials. For polymers derived from this compound, sustainability can be addressed from the source of the monomer itself. Hydroquinone is a compound that can be derived from biomass, particularly from the depolymerization of lignin, which is an abundant, renewable feedstock. Utilizing bio-based this compound would significantly reduce the polymer's carbon footprint compared to petroleum-based alternatives.

Circularity in polymer design focuses on creating materials that can be effectively recycled or repurposed at the end of their life. For a thermoset or crosslinked polymer, which could be formed using this compound, traditional mechanical recycling is often not feasible. Therefore, research is geared towards chemical recycling strategies. This involves designing the polymer backbone with cleavable linkages that allow it to be broken down into its constituent monomers or valuable oligomers. These recovered components can then be used to synthesize new, high-quality polymers, closing the material loop.

Another approach to enhancing the sustainability of these polymers is through the incorporation of the redox-active hydroquinone moiety into more easily recyclable polymer backbones. For instance, the this compound unit could be incorporated as a pendant group on a polyester or polyamide backbone. These backbones often possess ester or amide linkages that are susceptible to hydrolysis or other chemical cleavage methods, facilitating monomer recovery under specific conditions.

The development of redox-active polymers, such as those containing hydroquinone, also aligns with the design of materials for sustainable technologies like organic redox-flow batteries. researchgate.net These batteries offer a more environmentally friendly alternative to traditional metal-ion batteries by using organic molecules to store and release energy. The inherent reversibility of the hydroquinone-quinone redox couple is central to this application, allowing for stable, long-term charge-discharge cycling. researchgate.net

Potential in Smart Polymer Technologies and Functional Materials

The most promising applications for polymers incorporating this compound lie in the realm of smart technologies and functional materials, owing to the redox-active nature of the hydroquinone unit. This functional group can be reversibly oxidized to its corresponding quinone form, a process accompanied by the transfer of two protons and two electrons. This electrochemical behavior can be harnessed to create materials that respond to electrical, chemical, or pH stimuli.

Redox-Responsive Materials: Polymers containing hydroquinone moieties are excellent candidates for creating redox-responsive systems. The change in oxidation state from hydroquinone to quinone alters the polymer's electronic, optical, and physical properties. For example, this transition can induce a color change, making these materials suitable for electrochromic devices like smart windows or low-power displays. mdpi.comnih.gov The reversible redox activity also allows for the development of rechargeable energy storage systems, where the polymer acts as the active material in an electrode. researchgate.net

Sensors and Actuators: The sensitivity of the hydroquinone-quinone couple to the surrounding chemical environment can be exploited for sensor applications. A polymer containing this moiety can be designed to detect specific analytes, changes in pH, or the presence of oxidizing/reducing agents. The interaction triggers a measurable electrical or optical signal. Furthermore, the structural changes that can accompany the redox transition could be used to develop actuators, where a chemical or electrical signal is converted into mechanical motion.

Functional Surfaces and Membranes: By incorporating this compound into polymer networks, it is possible to create functional surfaces with tunable properties. For example, the wettability or adhesion of a surface could be switched by electrochemically controlling the oxidation state of the hydroquinone units. In membrane science, such polymers could be used to create "smart" membranes where the flux or selectivity can be actively controlled by an applied potential, enabling on-demand separation processes.

The table below summarizes the potential applications of poly(this compound) in smart polymer technologies.

| Application Area | Enabling Property | Function of this compound Moiety |

| Energy Storage | Reversible two-electron, two-proton redox reaction | Serves as the active material in organic batteries and supercapacitors for charge storage. researchgate.net |

| Electrochromic Devices | Change in light absorption upon oxidation/reduction | Provides color switching capabilities for smart windows and displays. mdpi.com |

| Chemical Sensors | Sensitivity of redox state to chemical environment | Acts as the recognition and signal transduction element for detecting analytes or pH changes. |

| Redox-Responsive Gels | Swelling/deswelling behavior linked to oxidation state | Enables the creation of hydrogels that change volume in response to redox stimuli for drug delivery. |

| Smart Surfaces | Tunable surface energy (hydrophilicity/hydrophobicity) | Allows for dynamic control over surface properties like wettability and adhesion. |

Information regarding the environmental fate and degradation mechanisms of the specific chemical compound “this compound” is not available in the currently accessible scientific literature.

Extensive searches for data pertaining to the abiotic and biotic degradation pathways of this compound did not yield specific research findings. The environmental behavior, including photo-oxidative and hydrolytic degradation, microbial biodegradation, associated enzymatic processes, and the identity of its environmental degradation products, has not been documented in the reviewed sources.

General information on the degradation of related but distinct compounds, such as unsubstituted hydroquinone or other phenolic structures, is available. However, in adherence to the strict requirement to focus solely on this compound, this information cannot be used to extrapolate or infer the specific environmental fate of the target compound, as the allyl functional group significantly influences its chemical and biological reactivity. Therefore, it is not possible to provide a scientifically accurate and specific article based on the requested outline.

Environmental Fate and Degradation Mechanisms of 2 Allylhydroquinone

Methodologies for Assessing Environmental Transformation Rates and Pathways

Experimental methodologies involve laboratory-based studies that simulate environmental conditions to measure degradation rates and identify transformation products. These are complemented by computational models that predict the environmental fate of chemicals based on their structure and properties. nih.govacs.org

A combination of these approaches provides a robust framework for evaluating the environmental fate of 2-Allylhydroquinone. Laboratory testing according to OECD guidelines would provide empirical data on its degradation under various conditions. researchgate.netoecd.orgoecd.org Analytical techniques such as chromatography and mass spectrometry are essential for identifying the intermediate and final products of these degradation processes. mdpi.comnih.govbohrium.comresearchgate.netnih.gov Computational models can further enhance this understanding by predicting degradation pathways and rates, helping to fill data gaps and prioritize further research. nih.govacs.orgnih.gov Given that hydroquinone (B1673460) itself is known to be non-persistent, it is anticipated that this compound would also undergo relatively rapid degradation in the environment. who.intresearchgate.netnih.govindustrialchemicals.gov.au

Experimental Approaches

Standardized laboratory tests are the cornerstone for assessing the environmental transformation of chemicals. These tests are designed to measure rates of abiotic and biotic degradation under controlled conditions that mimic various environmental compartments.

Abiotic degradation processes, such as hydrolysis and photolysis, are important transformation pathways for many organic chemicals in the environment.

Hydrolysis: The reactivity of a chemical with water can be a significant degradation pathway. For this compound, hydrolysis rates would be determined using a standardized protocol like the OECD Test Guideline 111 ("Hydrolysis as a Function of pH"). oecd.org This involves dissolving the compound in buffered sterile aqueous solutions at various pH levels (typically 4, 7, and 9) and temperatures. Samples are taken at specific time intervals and analyzed to determine the remaining concentration of the parent compound and identify any hydrolysis products.

Photolysis: Sunlight can induce the degradation of chemicals in surface waters and the atmosphere. The phototransformation of this compound in water can be assessed using OECD Test Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis"). oecd.orgoecd.org This method involves exposing an aqueous solution of the compound to a light source that simulates natural sunlight. The rate of degradation is measured over time, and the quantum yield is calculated to estimate the photolytic half-life under specific environmental conditions.

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for the removal of many chemicals from the environment. nih.gov A tiered approach is often used to assess the biodegradability of a substance like this compound.

Ready Biodegradability Tests: These screening tests, such as the OECD Test Guideline 301 series (e.g., 301C - Ready Biodegradability: Modified MITI Test), are designed to identify chemicals that are likely to biodegrade rapidly and completely in the environment. industrialchemicals.gov.au In these tests, the chemical is exposed to a mixed population of microorganisms from a source like sewage treatment plant effluent, and its degradation is monitored over 28 days by measuring parameters such as oxygen consumption or carbon dioxide evolution. industrialchemicals.gov.au

Simulation Biodegradation Tests: If a substance does not pass the ready biodegradability screening, more complex simulation tests can be conducted. These studies, such as OECD Test Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") and OECD Test Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems"), provide more environmentally realistic conditions. oecd.orgoecd.org They are used to determine the rate and extent of degradation in specific environmental compartments and to identify major transformation products. The half-life of the compound in these systems is a key endpoint of these studies. The biodegradation of alkylphenols, which are structurally related to this compound, has been studied, and it is known that the degradation rates can vary significantly depending on environmental conditions. researchgate.netnih.govnih.gov

The following interactive table provides an example of the kind of data that would be generated from such biodegradation studies for a hypothetical compound with properties similar to those expected for this compound.

| Test Type (OECD Guideline) | Environmental Compartment | Conditions | Endpoint | Result |

| Ready Biodegradability (301C) | Aquatic | Aerobic | % Degradation | 75% degradation after 28 days (Readily biodegradable) |

| Aerobic Transformation (307) | Soil | Aerobic | Half-life (DT50) | 25 days |

| Anaerobic Transformation (307) | Soil | Anaerobic | Half-life (DT50) | 90 days |

| Aquatic Sediment System (308) | Water-Sediment | Aerobic | System Half-life | 40 days |